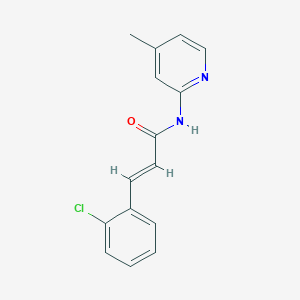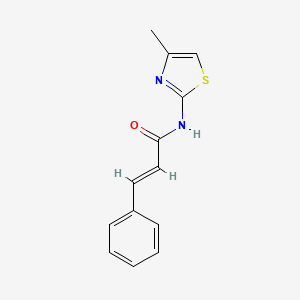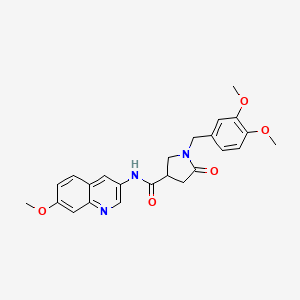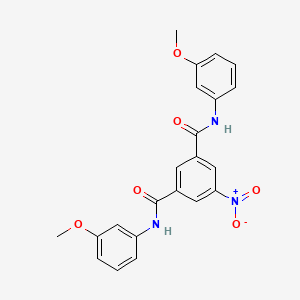
3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide: oxazolylpyridine propanamide , belongs to the class of heterocyclic compounds. Its structure features an oxazole ring fused with a pyridine ring, and it contains an amide functional group. This compound has garnered interest due to its diverse applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide involves several steps. One common synthetic route includes the following:
Oxazole Formation: Start by synthesizing the oxazole ring. This can be achieved through cyclization of an appropriate amine and a carboxylic acid derivative under suitable conditions.
Pyridine Ring Incorporation: Introduce the pyridine ring by reacting the oxazole intermediate with a pyridine derivative.
Amide Formation: Finally, form the amide linkage by reacting the resulting compound with an appropriate acid chloride or anhydride.
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the oxazole or pyridine rings may yield corresponding reduced derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development due to its structural features.
Industry: Employed in the preparation of specialty chemicals.
Mechanism of Action
The exact mechanism by which 3-(5-phenyl-1,3-oxazol-2-yl)-N-(pyridin-3-yl)propanamide exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other pharmacological actions.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique combination of oxazole and pyridine rings sets it apart. Similar compounds include other heterocyclic derivatives with amide functionalities.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(20-14-7-4-10-18-11-14)8-9-17-19-12-15(22-17)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,20,21) |
InChI Key |
IVBMSCMYZITDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(furan-2-ylmethyl)amino]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B11016733.png)


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11016760.png)
![2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide](/img/structure/B11016762.png)
![5-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-isophthalic acid dimethyl ester](/img/structure/B11016769.png)
![2-(4-methoxyphenyl)-7-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016770.png)
![4-(4-methoxyphenyl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11016780.png)

![N-[4-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B11016789.png)



![4-(butanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11016809.png)
